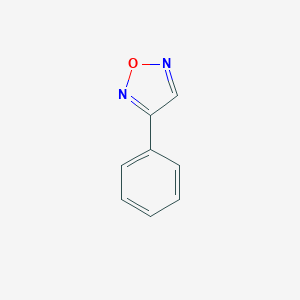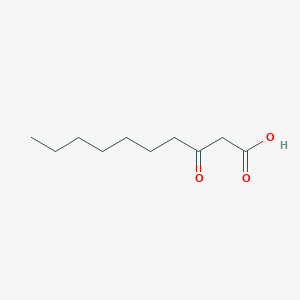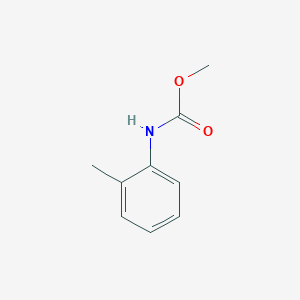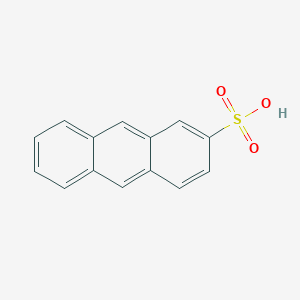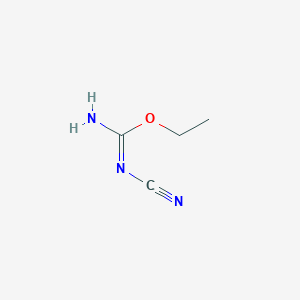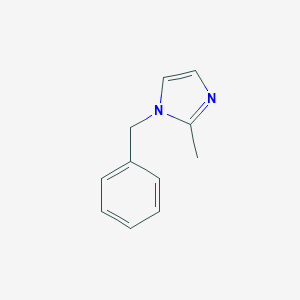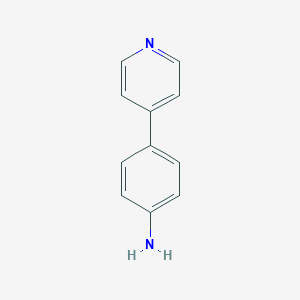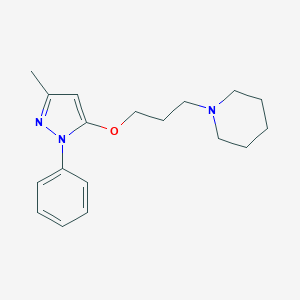![molecular formula C7H11N3O2 B084146 1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 13625-39-3](/img/structure/B84146.png)
1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮
描述
1,3,8-Triazaspiro[4.5]decane-2,4-dione is an organic compound with the empirical formula C7H11N3O2 . It is a part of the structural class of pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are used for the treatment of anemia .
Synthesis Analysis
The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione involves a series of sequential chemical steps, including the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one . This forms a 4a-cyano-4e-hydroxypiperidine .Molecular Structure Analysis
The molecular structure of 1,3,8-Triazaspiro[4.5]decane-2,4-dione can be represented by the SMILES string O=C1NC(=O)C2(CCNCC2)N1 . The InChI code for this compound is 1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione include its molecular weight of 169.18 and its solid form . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用
Delta Opioid Receptor Agonist
“1,3,8-Triazaspiro[4.5]decane-2,4-dione” derivatives have been identified as a novel chemotype of delta opioid receptor agonists . Delta opioid receptors are potential targets for neurological and psychiatric disorders . However, no delta opioid receptor agonist has proven efficacious in critical phase II clinical trials . The newly discovered chemotype contrasts with molecules like SNC80 that are highly efficacious beta-arrestin recruiters .
Neurological Disorders Treatment
The delta opioid receptors, which “1,3,8-Triazaspiro[4.5]decane-2,4-dione” targets, hold potential as a target for neurological disorders . This includes conditions such as Alzheimer’s disease, Parkinson’s disease, multiple sclerosis, and others.
Psychiatric Disorders Treatment
Similarly, the delta opioid receptors are also potential targets for the treatment of psychiatric disorders . These may include conditions such as depression, anxiety disorders, bipolar disorder, and schizophrenia.
Pain Management
The most potent agonist hit compound is selective for the delta opioid receptor over a panel of 167 other GPCRs, is slightly biased towards G-protein signaling and has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests potential applications in pain management.
Drug Discovery and Development
The discovery of “1,3,8-Triazaspiro[4.5]decane-2,4-dione” as a novel delta opioid receptor agonist chemotype opens up new avenues for drug discovery and development . It provides a new scaffold for the development of drugs targeting the delta opioid receptor.
High-throughput Screening
The identification of “1,3,8-Triazaspiro[4.5]decane-2,4-dione” as a novel delta opioid receptor agonist was achieved through a small-scale high throughput screening assay . This highlights its potential use in high-throughput screening assays for the identification of novel drug candidates.
作用机制
Target of Action
The primary target of 1,3,8-Triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) and hold potential as a target for various neurological and psychiatric disorders .
Mode of Action
1,3,8-Triazaspiro[4.5]decane-2,4-dione acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, which is based on docking and molecular dynamic simulation . The compound’s interaction with the DOR leads to a bias towards G-protein signaling .
Biochemical Pathways
The activation of DORs by 1,3,8-Triazaspiro[4.5]decane-2,4-dione affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a crucial role in pain perception and the body’s response to stress and anxiety.
Pharmacokinetics
The pharmacokinetic properties of 1,3,8-Triazaspiro[4The compound’s selectivity for the dor over a panel of 167 other gpcrs suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The activation of DORs by 1,3,8-Triazaspiro[4.5]decane-2,4-dione has anti-allodynic efficacy, meaning it can reduce pain sensitivity . This has been demonstrated in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
安全和危害
属性
IUPAC Name |
1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSWSISJJJDBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276240 | |
| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,8-Triazaspiro[4.5]decane-2,4-dione | |
CAS RN |
13625-39-3 | |
| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes []. These enzymes normally tag HIF for degradation under normoxic conditions. By inhibiting HIF PHD1-3, these compounds stabilize HIF, leading to increased erythropoietin (EPO) production and potentially serving as a treatment for anemia [].
ANone: While specific spectroscopic data is not provided in the provided abstracts, the molecular formula for the base structure is C8H13N3O2, and the molecular weight is 183.21 g/mol. The structure consists of a spirohydantoin (a 1,3,8-triazaspiro[4.5]decane-2,4-dione) core, which can be further substituted at various positions to modulate its pharmacological properties.
A: Research has shown that a 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative (TTDD) can be incorporated into polyacrylonitrile nanofibers through electrospinning, demonstrating material compatibility []. Additionally, TTDD has been successfully incorporated into polyvinyl chloride (PVC) nanowebs, showcasing its versatility in material integration for potential medical applications [].
ANone: The provided research does not mention catalytic properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione or its derivatives. The primary focus is on its biological activity.
A: Research on 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as HIF PHD inhibitors highlights that introducing acidic functionality effectively mitigated off-target activity at the hERG potassium channel []. Furthermore, optimizing the structure successfully minimized undesired alanine aminotransferase (ALT) liver enzyme upregulation, achieving a favorable on-target versus off-target profile [].
A: While specific stability data is not provided, research indicates that 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives can be formulated into nanofibers and rendered antimicrobial by chlorination with hypochlorite solution, suggesting potential for controlled release and long-term stability [, ].
A: Research indicates that optimization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives led to improved pharmacokinetic properties, including good PK in preclinical species []. These compounds exhibit a short-acting pharmacodynamic profile, resulting in a rapid and robust upregulation of erythropoietin (EPO) in multiple preclinical models [].
A: Research has shown that a novel 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain []. Other derivatives, designed as HIF PHD inhibitors, have been shown to robustly increase erythropoietin levels in vivo across multiple preclinical species [].
ANone: The provided research does not mention any specific resistance or cross-resistance mechanisms for 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives.
A: While detailed toxicological data is not provided in the abstracts, one study mentions that optimization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives successfully mitigated the undesired upregulation of alanine aminotransferase (ALT) liver enzymes, suggesting improved safety profiles [].
A: One study highlights the incorporation of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative into nanofibers, which can be further chlorinated to impart antimicrobial properties []. This approach suggests potential for targeted delivery and controlled release applications.
ANone: The provided research does not specifically mention biomarkers or diagnostics related to 1,3,8-Triazaspiro[4.5]decane-2,4-dione or its derivatives.
ANone: The provided research mentions several analytical techniques used to characterize 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives and their formulations. These include:
- Scanning Electron Microscopy (SEM): Used to analyze the morphology and fiber diameter of electrospun nanofibers containing 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives [, ].
- Fourier-transform infrared spectroscopy (FTIR): Employed to investigate the chemical structures of polyvinyl chloride (PVC) nanowebs incorporating 1,3,8-Triazaspiro[4.5]decane-2,4-dione [].
- Thermogravimetric analysis (TGA): Utilized to evaluate the thermal characteristics of PVC nanowebs containing 1,3,8-Triazaspiro[4.5]decane-2,4-dione [].
- ASTM 2149 procedure: Applied to assess the antibacterial activity of chlorinated nanowebs incorporating 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




